molecular formula C12H24ClN3O3 B567434 (R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride CAS No. 1217825-46-1

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

Cat. No. B567434
M. Wt: 293.792
InChI Key: LBCLBCRUJZYOOS-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C . The boiling point data is not available .

Scientific Research Applications

Piperazine-based compounds are widely used in various scientific fields due to their versatile properties . Here are some general applications:

  • Pharmaceuticals

    • Piperazine nucleus is found in many marketed drugs in the realm of antidepressants (amoxapine), antipsychotics (bifeprunox), antihistamines (cyclizine and oxatomide), antifungals (itraconazole), antibiotics (ciprofloxacin), etc .
    • The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Catalysis and Metal Organic Frameworks (MOFs)

    • Piperazine ring-based compounds find their application in the field of catalysis and metal organic frameworks (MOFs) .
  • Biological Systems

    • Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial and antioxidant properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCLBCRUJZYOOS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662671
Record name tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

CAS RN

1217825-46-1
Record name tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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